Product packaging for Fomajorin S(Cat. No.:CAS No. 85533-02-4)

Fomajorin S

Cat. No.: B1234801
CAS No.: 85533-02-4
M. Wt: 274.27 g/mol
InChI Key: JDTSHTTWWXZSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Illudalane Sesquiterpenes

Illudalane sesquiterpenes are a class of natural products characterized by a tricyclic carbon skeleton featuring an indane core fused with a cyclopropane (B1198618) or cyclobutane (B1203170) ring, although variations exist. These compounds are derived biosynthetically from a humulene (B1216466) precursor. rsc.orgnih.gov The class is named after the parent compound, illudin.

Illudalanes are primarily isolated from fungi belonging to the phylum Basidiomycota and, to a lesser extent, from ferns of the family Pteridaceae. nih.govmdpi.com Recently, illudalane-type sesquiterpenoids have also been reported for the first time from an ascomycete, Aspergillus oryzae, isolated from marine sediment. nih.gov The structural diversity within this family is significant, leading to a wide array of derivatives. Biological activities attributed to illudalane sesquiterpenes are varied, with cytotoxicity being a prominently studied property for many members of this class. mdpi.comresearchgate.net

Table 1: Representative Illudalane Sesquiterpenes and Their Sources

Compound Name Natural Source Reference
Fomajorin D Heterobasidion annosum acs.orgnih.gov
Fomajorin S Heterobasidion annosum acs.orgnih.gov
Illudinine Fungal Metabolite acs.org
Alcyopterosin A Marine Organisms acs.org
Coprinol Fungal Metabolite researchgate.net
Granuloindene B Granulobasidium vellereum mdpi.com
Echinolactone D Aspergillus oryzae nih.gov

Fungal Secondary Metabolites in Biosynthetic and Ecological Contexts

Fungi are prolific producers of a vast array of low-molecular-weight compounds known as secondary metabolites (SMs). numberanalytics.comnih.gov Unlike primary metabolites, which are essential for growth and reproduction, secondary metabolites are not directly involved in these core processes. nih.govresearchgate.net Instead, they fulfill crucial roles in the fungus's interaction with its environment. nih.govresearchgate.net These functions include defense against competitors and predators, communication between organisms, and adaptation to environmental stressors. numberanalytics.comnih.gov The production of these compounds is often triggered by specific environmental or chemical cues. asm.org

The biosynthesis of fungal secondary metabolites occurs through complex, multi-step enzymatic pathways. researchgate.net The genes that encode the enzymes for a specific metabolic pathway are typically located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govasm.org This co-localization facilitates the coordinated regulation of gene expression. asm.org Major biosynthetic pathways include those that produce polyketides, non-ribosomal peptides, and terpenes. numberanalytics.comtandfonline.com Terpenes, such as the illudalane sesquiterpenes, are synthesized via the mevalonate (B85504) (MVA) pathway. numberanalytics.comslu.se The immense diversity of fungal species suggests a virtually limitless resource for the discovery of new natural products. asm.org

Historical Context of this compound Discovery and Initial Characterization

This compound was first identified as a metabolite of the fungus Heterobasidion annosum (also known by its older name, Fomes annosus). acs.orgnih.gov This fungus is a significant pathogenic agent responsible for annosus root rot, a disease that causes substantial economic losses in the forestry industry across the Northern Hemisphere. acs.orgnih.gov Early investigations into the chemical constituents of this fungus identified this compound, alongside related compounds like fomannoxin and Fomajorin D, as toxic metabolites. nih.govsemanticscholar.org

Initial studies into the biosynthesis of this compound were conducted in the late 1980s. Research by Donnelly, O'Reilly, Polonsky, and Sheridan in 1987 provided key insights into its formation. rsc.orgrsc.orgtcd.ie Through isotopic labeling experiments using ¹³C-labeled acetates and mevalonate, they demonstrated that Fomajorin D, a related compound, is derived from a humulene-type precursor, which itself originates from the cyclization of trans,trans-farnesyl pyrophosphate. rsc.orgrsc.org While the direct conversion of Fomajorin D to this compound was not observed in vitro, the study proposed the stereochemistry of this compound based on this shared biosynthetic origin. rsc.orgrsc.org

More recently, significant advances have been made in the chemical synthesis of this molecule. The first total synthesis of this compound was achieved through a convergent and efficient process involving a regioselective [2 + 2 + 2] alkyne cyclotrimerization, completing the synthesis in just seven steps from commercially available dimedone. acs.orgnih.govacs.org

Table 2: Chemical Properties of this compound

Property Value Reference
CAS Number 85533-02-4 chemblink.com
Molecular Formula C₁₅H₁₄O₅ nih.gov
Synonyms 9-Hydroxy-1-Keto-5,7-Dimethyl-6,8-Dihydrocyclopenta[G]Isochromene-7-Carboxylic Acid; Cyclopenta(G)-2-Benzopyran-7-Carboxylic Acid, 1,6,7,8-Tetrahydro-9-Hydroxy-5,7-Dimethyl-1-Oxo-, (-)- chemblink.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O5 B1234801 Fomajorin S CAS No. 85533-02-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85533-02-4

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

9-hydroxy-5,7-dimethyl-1-oxo-6,8-dihydrocyclopenta[g]isochromene-7-carboxylic acid

InChI

InChI=1S/C15H14O5/c1-7-8-3-4-20-13(17)11(8)12(16)10-6-15(2,14(18)19)5-9(7)10/h3-4,16H,5-6H2,1-2H3,(H,18,19)

InChI Key

JDTSHTTWWXZSGK-UHFFFAOYSA-N

SMILES

CC1=C2C=COC(=O)C2=C(C3=C1CC(C3)(C)C(=O)O)O

Canonical SMILES

CC1=C2C=COC(=O)C2=C(C3=C1CC(C3)(C)C(=O)O)O

Synonyms

fomajorin S

Origin of Product

United States

Origin and Mycology of Fomajorin S

Fungal Producing Organisms

The primary and most well-documented producer of Fomajorin S is the basidiomycete fungus Heterobasidion annosum. acs.orgacs.org This species, historically known by its synonym Fomes annosus, is a pathogenic fungus that causes significant disease in coniferous trees. wikipedia.orgrsc.orgslu.se this compound, along with the related compound Fomajorin D, was first isolated from the sporophores and aging cultures of this fungus. slu.seresearchgate.net

Heterobasidion annosum is not a single uniform species but rather a species complex (H. annosum s.l.) comprising several distinct, yet closely related, species with varying host preferences. slu.seresearchgate.netslu.se Research into the secondary metabolites of the H. annosum complex has confirmed the production of fomajorin-type compounds, highlighting their significance within this group of fungi. slu.se The biosynthesis of these compounds, including this compound, is believed to originate from a humulene-type precursor through the cyclization of farnesyl pyrophosphate, a common pathway for sesquiterpene synthesis in fungi. rsc.orgrsc.org

Table 1: this compound Producing Organism

Attribute Description
Primary Fungal Source Heterobasidion annosum (syn. Fomes annosus)
Compound Class Isocoumarin (B1212949), Sesquiterpene

| Related Compounds | Fomajorin D, Fomannosin (B1196367), Fomannoxin |

The production of this compound by Heterobasidion annosum is not static; it can be dramatically influenced by the presence of other competing microorganisms. nih.gov This phenomenon, known as metabolic induction, occurs when the fungus interacts with an antagonist. nih.govnih.gov

Research has shown that when H. annosum is co-cultivated with competing wood-decaying fungi, such as Gloeophyllum abietinum or Armillaria ostoyae, the biosynthesis of its toxic secondary metabolites is significantly enhanced. nih.govnih.gov In one study, the production of this compound and the related toxin fomannosin increased by approximately 430-fold when H. annosum was grown in the presence of G. abietinum. nih.gov This stimulation of toxin synthesis is believed to be a defense mechanism, where the fungus recognizes the proximity of a competitor and ramps up production of antibiotic compounds to inhibit the rival's growth and establish dominance in its ecological niche. slu.senih.gov The induction is triggered by chemical signals that diffuse through the growth medium before any direct cell-to-cell contact occurs. nih.gov

Ecological Niche and Pathogenic Relevance of Producer Fungi

Heterobasidion annosum is a necrotrophic pathogen, meaning it kills host tissues to obtain nutrients, and it also grows saprotrophically on dead wood. researchgate.net It is recognized as one of the most destructive pathogens of conifer forests in the Northern Hemisphere. wikipedia.orgresearchgate.net The fungus has a major economic impact on the forestry industry, causing hundreds of millions of dollars in losses annually in Europe and the United States. acs.orgacs.orgwikipedia.org

The primary disease caused by Heterobasidion annosum is Annosus root rot, also referred to as Heterobasidion root rot. wikipedia.orgtn.govsouthernforesthealth.net This disease affects a wide range of coniferous trees, with pines being particularly susceptible. southernforesthealth.netalabama.gov

Infection and Spread: The disease cycle typically begins when airborne basidiospores from the fungus land on and colonize freshly cut stump surfaces or wounds on living trees. wikipedia.orgalabama.govusda.gov From the stump, the fungus grows down into the root system and can then spread to adjacent healthy trees through root-to-root contact. wikipedia.orgusda.gov This mode of transmission often results in characteristic disease centers or "pockets" of dead and dying trees within a forest stand. southernforesthealth.netusda.gov The disease is most common in areas with deep, sandy soils or on former agricultural land. tn.govsouthernforesthealth.net

Symptoms and Signs: The effects of Annosus root rot can be devastating. The fungus causes a white, stringy rot in the roots and the base (butt) of the tree. tn.govalabama.gov This decay compromises the tree's structural integrity, making it highly susceptible to being blown over by wind (windthrow), which is often the first visible sign of infection. tn.gov Above-ground symptoms, which may take years to appear, include a thinning crown, stunted and discolored (chlorotic) needles, and reduced growth. wikipedia.orgtn.govusda.gov The fungus can sometimes be identified by its fruiting bodies, known as conks, which are bracket-like structures that form at the base of infected trees or stumps, often under the duff layer. alabama.govusda.gov These conks are typically brown on top with a creamy-white, porous underside. tn.gov

Table 2: Annosus Root Rot Characteristics

Feature Description
Causal Agent Heterobasidion annosum species complex
Primary Hosts Conifers (e.g., Pine, Fir, Spruce) wikipedia.orgalabama.govusda.gov
Mode of Infection Airborne spores on fresh stumps and wounds usda.gov
Spread Through root contacts and grafts wikipedia.org
Key Symptoms White stringy root rot, windthrow, thinning crown, chlorotic needles tn.govalabama.govusda.gov

| Fruiting Body | Shelf-like conks at the base of infected trees/stumps alabama.govusda.gov |

Biosynthesis of Fomajorin S

Postulated Biosynthetic Pathways

The construction of the Fomajorin S molecular framework is believed to follow a complex series of reactions, a process that has proven challenging to replicate through in vitro methods. acs.orgnih.gov

Precursor Derivations (e.g., Humulene-type, Farnesyl Pyrophosphate)

The biosynthesis of this compound is postulated to begin with the cyclization of trans,trans-farnesyl pyrophosphate, a common precursor for sesquiterpenes. rsc.orgrsc.org This initial step is thought to proceed through a humulene-type precursor. rsc.orgresearchgate.netresearchgate.net The labeling patterns observed in Fomajorin D, a closely related compound, derived from isotopically labeled acetates, support its biosynthesis from farnesyl pyrophosphate. rsc.org This process involves a cyclization to a protoilludyl cation or an equivalent intermediate, followed by oxidative cleavage to yield the final metabolite. rsc.org

Involvement of Mevalonate (B85504) and Shikimate Pathways

The fundamental building blocks for this compound are supplied by primary metabolic routes. The mevalonate (MVA) pathway is crucial, as it synthesizes isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon units that combine to form farnesyl pyrophosphate. slu.seramauniversity.ac.in In fungi, the MVA pathway commences with the condensation of three acetyl-CoA molecules to form mevalonate. slu.se

While the core sesquiterpene structure arises from the mevalonate pathway, the biosynthesis of related compounds like fomannoxin, also produced by H. annosum, involves a combination of the MVA and shikimate pathways. slu.se The shikimate pathway is responsible for producing aromatic amino acids and other aromatic compounds in fungi and plants. ramauniversity.ac.inpharmacy180.com Although its direct role in forming the core of this compound is not explicitly detailed, it highlights the complex interplay of metabolic pathways within the fungus.

Isotopic Labeling Studies in Biosynthetic Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of precursors and has been instrumental in understanding the biosynthesis of this compound and related compounds. d-nb.inforsc.org

Application of 13C-Labeled Precursors (e.g., Acetate (B1210297), Mevalonate)

Studies utilizing 13C-labeled precursors have provided significant insights into the biosynthetic origins of the fomajorins. rsc.orgresearchgate.netresearchgate.net The incorporation of [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-acetates, as well as [2-¹³C]-mevalonate, into Fomajorin D has been demonstrated. rsc.orgrsc.org The resulting labeling patterns in Fomajorin D are consistent with a biosynthetic route originating from farnesyl pyrophosphate via a protoilludyl cation. rsc.org These experiments confirm the role of the mevalonate pathway in supplying the carbon skeleton.

Labeled PrecursorSignificance in Fomajorin Biosynthesis
[1-¹³C]-acetateConfirms the incorporation of acetate units into the molecular structure. rsc.orgrsc.org
[2-¹³C]-acetateProvides further evidence for the acetate-derived backbone. rsc.orgrsc.org
[1,2-¹³C₂]-acetateHelps to elucidate the specific arrangement of acetate units. rsc.orgrsc.org
[2-¹³C]-mevalonateDirectly implicates the mevalonate pathway in the biosynthesis. rsc.orgrsc.org

In Vitro Biosynthetic Investigations

In vitro studies have been crucial for examining specific enzymatic steps and the conversion of intermediates. acs.orgnih.gov While replicating the entire complex biosynthesis of this compound in a cell-free system is difficult, these investigations have provided valuable data. acs.orgnih.gov For instance, in vitro experiments have shown that [1,2-¹³C₂]acetate-derived Fomajorin D is not converted into this compound under the tested conditions. rsc.orgrsc.orgresearchgate.netresearchgate.net This suggests that this compound may not be a direct downstream product of Fomajorin D, or that specific enzymatic machinery or conditions absent in the in vitro setup are required for this conversion.

Factors Influencing Biosynthesis and Production in Fungal Cultures

The production of this compound in fungal cultures is influenced by a variety of environmental and biological factors.

Co-cultivation of H. annosum with other fungi, such as Armillaria ostoyae or Gloeophyllum abietinum, has been shown to dramatically increase the production of this compound, with one study reporting an approximately 430-fold increase. mdpi.com This suggests that chemical signals from competing microorganisms can trigger the expression of otherwise silent or lowly expressed biosynthetic gene clusters. mdpi.com

Physical parameters such as temperature, pH, and light can also significantly affect fungal growth and secondary metabolite production. nih.govnih.gov Fungi generally have optimal pH ranges for growth, and they can actively modify the pH of their environment. nih.gov Light, including different wavelengths, can also influence the biosynthesis of secondary metabolites in fungi. nih.gov Furthermore, the availability of specific nutrients in the culture medium is a critical factor that can be manipulated to enhance the production of desired compounds. nih.gov

Co-cultivation Methodologies for Enhanced Production

Co-cultivation, the practice of growing two or more microorganisms in the same environment, has emerged as a potent strategy to stimulate the production of secondary metabolites that may otherwise remain unexpressed or produced at low levels in monocultures. nih.govmdpi.comfrontiersin.org This approach mimics the natural competitive and interactive environments of microorganisms, triggering the activation of silent biosynthetic gene clusters. mdpi.comnih.gov In the context of this compound production, co-cultivation has demonstrated remarkable efficacy.

Research has shown that the production of this compound by the fungus Heterobasidion annosum can be dramatically increased when grown in the presence of other fungi. A notable study reported an approximately 430-fold increase in the production of this compound when H. annosum was co-cultivated with Armillaria ostoyae. nih.gov This induction of secondary metabolism is thought to be a defense mechanism, where the production of compounds like this compound provides a competitive advantage. nih.gov

The success of co-cultivation hinges on the specific pairing of microorganisms and the culture conditions. While direct physical contact between microorganisms can be a trigger for enhanced metabolite production, the exchange of signaling molecules through the culture medium is also a key mechanism. nih.govnih.gov The table below summarizes findings related to the induction of secondary metabolites through co-cultivation, highlighting the potential for this method to be applied to this compound production.

Co-culture Pairing Induced Metabolite(s) Fold Increase in Production Reference
Heterobasidion annosum & Armillaria ostoyaeThis compound, Fomannosin (B1196367)~430 nih.gov
Aspergillus sp. & Bacillus sp.Antimicrobial & Antioxidant compoundsNot specified nih.gov
Libertella sp. & Thalassopia sp.Libertellenones A–DNot specified nih.gov
Aspergillus fumigatus & Streptomyces leeuwenhoekiiLuteoride D, Pseurotin GNot specified frontiersin.org

These findings underscore the potential of co-cultivation as a powerful tool to unlock the biosynthetic capabilities of fungi and significantly enhance the yield of target compounds like this compound.

Environmental and Nutritional Modulators of Secondary Metabolism

The biosynthesis of fungal secondary metabolites, including this compound, is intricately regulated by a variety of environmental and nutritional cues. nih.govnih.gov These factors can influence the expression of biosynthetic gene clusters, leading to either the induction or repression of metabolite production. unl.ptmdpi.com Understanding these modulators is crucial for optimizing the production of this compound in a laboratory or industrial setting.

Environmental Factors:

Several physical parameters have been shown to affect mycotoxin and other secondary metabolite production in fungi. These include:

Temperature: Fungal growth and enzyme activity are highly dependent on temperature. Optimal temperatures for secondary metabolite production often differ from those for maximal biomass growth. nih.govcabidigitallibrary.org

pH: The pH of the growth medium can significantly influence the production of secondary metabolites. nih.gove3s-conferences.org For some fungi, a shift in pH can trigger the expression of specific biosynthetic pathways.

Light: Light can act as a signaling molecule, regulating various physiological processes in fungi, including secondary metabolism. nih.gov

Aeration: The availability of an air-surface interface is another critical factor for many fungi in producing secondary metabolites. nih.gov

Nutritional Factors:

The composition of the culture medium plays a pivotal role in modulating secondary metabolism. Key nutritional components include:

Carbon Source: The type and concentration of the carbon source can have a profound effect on the production of secondary metabolites. nih.gov

Nitrogen Source: Nitrogen availability and the type of nitrogen source (e.g., amino acids, ammonium, nitrate) are critical regulators of secondary metabolism. nih.govfrontiersin.org Nitrogen limitation, in some cases, can stimulate the production of certain secondary metabolites. frontiersin.org

Micronutrients: Trace elements and other micronutrients can also influence the biosynthesis of fungal compounds. cabidigitallibrary.org

The following table summarizes the key environmental and nutritional factors known to modulate fungal secondary metabolism, which are likely to influence the production of this compound.

Modulator Effect on Secondary Metabolism General Observations References
Temperature Can enhance or inhibit productionOptimal production temperature may differ from optimal growth temperature. nih.govcabidigitallibrary.org
pH Can trigger or suppress biosynthesisThe effect is often specific to the fungus and the metabolite. nih.gove3s-conferences.org
Light Can act as a regulatory signalSome fungi have light-responsive regulatory proteins that control secondary metabolism. nih.gov
Carbon Source Influences precursor availability and regulatory pathwaysThe choice of carbon source can be used to direct metabolic flux towards a desired compound. nih.gov
Nitrogen Source Critical for the biosynthesis of nitrogen-containing compounds and overall regulationNitrogen limitation can be a trigger for the production of some secondary metabolites. nih.govfrontiersin.org

By systematically optimizing these environmental and nutritional parameters, it is possible to significantly enhance the production of this compound by Heterobasidion annosum.

Chemical Synthesis and Synthetic Methodologies of Fomajorin S and Analogues

Total Synthesis Strategies of Fomajorin S

The first total synthesis of this compound was achieved in seven steps from commercially available dimedone. acs.orgnih.gov A key feature of this synthesis is a convergent and efficient benzannulation strategy. acs.org

Retrosynthetic Analyses

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. icj-e.orgias.ac.inwikipedia.org For this compound, the retrosynthetic strategy identified the isocoumarin (B1212949) core as a key structural element. acs.org The analysis envisioned the formation of this core from a highly substituted phenol (B47542), which in turn could be synthesized from a hexasubstituted benzene (B151609) derivative. acs.orgnih.gov

A crucial disconnection in the retrosynthesis of this compound involves breaking down the hexasubstituted benzene core. An initial approach considered the functionalization of an indane derivative, but this was abandoned due to limitations in substitution reactions for creating highly substituted benzenes. acs.orgnih.gov The more successful strategy hinged on a [2+2+2] cyclotrimerization reaction, assembling the densely functionalized aromatic ring from two less complex acyclic precursors. acs.orgnih.gov This approach offers a more convergent and efficient pathway to the target molecule.

Specifically, the retrosynthesis of (±)-fomajorin S identified the this compound ethyl ester as a direct precursor. acs.org This ester was envisioned to arise from an acidic cyclization of a phenol intermediate. acs.org This phenol, in turn, would be the product of a Tamao oxidation of a hexasubstituted arylsilanol. acs.org The critical hexasubstituted arylsilanol was planned to be constructed via a regioselective [2+2+2] cyclotrimerization of a diyne dimethylsilanol and an alkyne. acs.org

Key Synthetic Steps and Reaction Mechanisms

The successful synthesis of this compound relied on several key chemical reactions and methodologies.

A pivotal step in the synthesis of this compound is the construction of the hexasubstituted benzene ring via a regioselective bimolecular [2+2+2] alkyne cyclotrimerization. acs.orgnih.govnih.gov This reaction involves the coupling of a diyne with a monoalkyne, catalyzed by a rhodium complex. acs.org The regioselectivity of this reaction is crucial for obtaining the desired substitution pattern on the benzene ring.

In the synthesis of this compound, a diyne dimethylsilanol (48) was reacted with an alkyne (30e) in a cyclotrimerization reaction to yield the desired hexasubstituted arylsilanol (49) with high regioselectivity (90% yield of the desired isomer versus 4% of the undesired regioisomer). acs.org It is hypothesized that noncovalent interactions, such as hydrogen bonding between the silanol (B1196071) group of the diyne and the ester group of the alkyne, may play a role in preorganizing the coupling partners and directing the regioselectivity of the cyclotrimerization. acs.orgnih.gov However, other factors are also likely involved. acs.orgnih.gov The use of a silanol-containing diyne was found to be superior to a carbinol-containing diyne in controlling the regioselectivity for this specific transformation. nih.gov

ReactantsCatalyst/ConditionsProductYield
Diyne dimethylsilanol (48) + Alkyne (30e)Rhodium catalystHexasubstituted arylsilanol (49)90%
Diyne dimethylsilanol (27) + Alkyne (19a/19c)Rhodium catalystUndesired regioisomers (28a/28c)Good yields

This table summarizes the key regioselective alkyne cyclotrimerization reactions used in the synthesis of this compound and related compounds.

With the hexasubstituted benzene ring in hand, the next key transformation is the construction of the isocoumarin core. acs.org This was achieved through a two-step sequence. First, a Tamao-Fleming oxidation of the arylsilanol intermediate (49) using TBAF and H₂O₂ furnished the corresponding phenol (51) in high yield (89%). acs.org Subsequent acidic cyclization of the phenol intermediate led to the formation of the isocoumarin core, yielding this compound ethyl ester (52) in 94% yield. acs.org This acid-mediated lactonization is a robust method for forming the characteristic ene-lactone ring of the fomajorins. thieme-connect.com

The final step in the total synthesis of this compound involved a simple functional group interconversion. acs.orgijciar.comorganic-chemistry.orgvanderbilt.eduic.ac.uk The this compound ethyl ester (52) was subjected to lithium hydroxide-mediated hydrolysis to afford this compound in quantitative yield. acs.org This straightforward saponification cleanly converts the ester to the corresponding carboxylic acid without affecting the other functional groups in the molecule.

Development of Synthetic Methodologies for Related Illudalane Sesquiterpenes

The synthetic strategies developed for this compound have broader implications for the synthesis of other illudalane sesquiterpenes. unipd.itacs.orglookchem.com These natural products share a common indane core, often with a polysubstituted phenyl ring. acs.orglookchem.com

One powerful methodology that has been developed is the use of thiophene (B33073) S,S-dioxides in inverse electron demand Diels-Alder cascade reactions. unipd.itacs.orgresearchgate.net This approach provides a concise and convergent route to the indane core of illudalanes, enabling the synthesis of multiple members of this family in as few as five steps. acs.orgresearchgate.net Theoretical studies have helped to rationalize the reactivity of these thiophene S,S-dioxides with various dienophiles. acs.org

Other synthetic approaches to illudalane sesquiterpenes include:

A one-pot Diels-Alder/oxidative aromatization sequence using an indanone as a key intermediate. researchgate.net

Intermolecular [2+2+2] cycloadditions to construct the aromatic core, followed by functional group manipulations. lookchem.com

Suzuki-Miyaura cross-coupling reactions to introduce side chains. researchgate.net

Wacker oxidation for the selective oxidation of vinyl groups. researchgate.net

These diverse synthetic methodologies provide a powerful toolkit for accessing the structural diversity of the illudalane sesquiterpene family, facilitating further investigation into their biological activities.

Approaches to Structurally Related Indane Derivatives

The indane framework is a privileged scaffold found in numerous natural products and serves as a valuable building block in medicinal chemistry. mdpi.com The structural similarity of certain indane derivatives to this compound has prompted synthetic efforts to create analogues aimed at understanding the structural requirements for its biological activity. researchgate.netnih.gov These investigations have led to the development of various synthetic methodologies for accessing structurally related indane compounds.

Research into the toxic metabolites of the basidiomycete Heterobasidion annosum, including this compound, has spurred the synthesis of a series of synthetic analogues to delineate which molecular features are responsible for their biological effects. researchgate.netnih.gov These studies have identified the 2-H- or 2-methylindane 2-acid moiety as a crucial structural element for the toxicity associated with this compound. researchgate.netnih.govacs.org In the course of this research, several previously undescribed indane-2-acid derivatives were synthesized and characterized. researchgate.netnih.gov

A series of these synthetic indane derivatives, created as analogues to this compound, are detailed below.

Compound NameStructureNotesReference
5-acetylindane-2-carboxylic acidA novel synthetic analogue of this compound. researchgate.netnih.gov
(+/-)5-formylindane-2-carboxylic acidA novel synthetic analogue of this compound. researchgate.netnih.gov
(+/-)indane-2,5-dicarboxylic acidA novel synthetic analogue of this compound. researchgate.netnih.gov
(+/-)formyl-2-methylindane-2-carboxylic acidA novel synthetic analogue of this compound. researchgate.netnih.gov
5-acetyl-indane-2,2-dicarboxylic acidA novel synthetic analogue of this compound. researchgate.netnih.gov

More advanced synthetic strategies have also been employed to construct the core of this compound and its analogues. One notable approach involves a regioselective [2 + 2 + 2] alkyne cyclotrimerization. nih.govacs.orgacs.org This convergent method allows for the efficient assembly of highly substituted benzene rings, which form the aromatic portion of the indane system. acs.orgacs.org For instance, the total synthesis of this compound was achieved using a cyclotrimerization of a diyne dimethylsilanol with an alkyne to furnish a hexasubstituted arylsilanol, which was then converted to the final product. acs.org An earlier, more traditional approach that was considered but ultimately abandoned involved the selective functionalization of a pre-existing indane core. nih.govacs.org

General synthetic routes to the indane skeleton are well-established and offer pathways to a variety of derivatives. These methods provide the foundational structures that can be further elaborated to mimic aspects of the this compound molecule.

Reaction TypeDescriptionReference
Nickel-Catalyzed CarboannulationTreatment of o-bromobenzyl zinc bromide with alkynes or acrylates in the presence of a nickel catalyst yields indenes and indanes. organic-chemistry.org
Palladium-Catalyzed C-H AlkylationAn intramolecular reaction of arenes with alkyl halides, catalyzed by palladium, can form the indane ring system under mild conditions. organic-chemistry.org
Asymmetric Reductive Heck ReactionAn intramolecular reaction of aryl bromides with tethered unactivated alkenes, catalyzed by nickel, produces indanes with a quaternary stereocenter in high enantioselectivity. organic-chemistry.org
Dieckmann CondensationThe intramolecular condensation of a diester, such as diethyl phthalate (B1215562) with ethyl acetate (B1210297), under basic conditions followed by hydrolysis and decarboxylation is a classic method for synthesizing indane-1,3-diones. mdpi.com

Structure Activity Relationship Sar Studies of Fomajorin S and Analogues

Design and Synthesis of Fomajorin S Analogues for SAR Probing

The exploration of this compound's SAR has been approached from two main directions: the total synthesis of natural analogues and the targeted synthesis of simplified, structural mimics.

A recent total synthesis of (±)-Fomajorin S and its natural analogue, Fomajorin D, was achieved in 7 and 10 steps, respectively, from dimedone. acs.orgnih.gov This convergent approach utilized a regioselective [2 + 2 + 2] alkyne cyclotrimerization as the key step to construct the hexasubstituted benzene (B151609) core. acs.orgnih.gov For this compound, the synthesis involved the cyclotrimerization of a diyne dimethylsilanol with an alkyne to form a hexasubstituted arylsilanol. nih.gov This intermediate was then converted to a phenol (B47542) via Tamao oxidation, followed by acidic cyclization to yield this compound ethyl ester, which was subsequently hydrolyzed to afford the final natural product. nih.gov The parallel synthesis of Fomajorin D, which differs in its substitution pattern, provides a valuable, naturally occurring analogue for future comparative biological studies. acs.org

Table 1: Key Synthetic Steps for (±)-Fomajorin S

Step Reactants Key Transformation Product Yield
1 Ethyl propionate Sequential bis-propargylation & silane (B1218182) oxidation Diyne dimethylsilanol (48) ---
2 Diyne (48), Alkyne (30e) [2+2+2] Cyclotrimerization Hexasubstituted arylsilanol (49) 90%
3 Arylsilanol (49) Tamao oxidation Phenol (51) 89%
4 Phenol (51) Acidic cyclization This compound ethyl ester (52) 94%
5 This compound ethyl ester (52) LiOH-mediated hydrolysis (±)-Fomajorin S Quantitative

Data sourced from Tavakoli, A.; Dudley, G. B. (2024). nih.gov

A second, earlier strategy focused on preparing simpler, more accessible analogues to probe the essential structural elements for bioactivity. nih.gov This work involved the synthesis of a series of indane-2-acid derivatives that mimic portions of the this compound structure. These compounds, including 5-acetylindane-2-carboxylic acid and 5-formyl-2-methylindane-2-carboxylic acid, were designed to isolate the contribution of the indane-2-acid core and the effects of aromatic ring substituents. nih.gov

Identification of Essential Structural Elements for Biological Effects

This compound has been reported to exhibit moderate antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) and weak cytotoxic effects against HCT-116 cancer cells. mdpi.com SAR studies have been crucial in dissecting the molecular architecture to pinpoint the features responsible for these activities.

Investigations using synthetic analogues have strongly indicated that the indane-2-acid substructure is the critical pharmacophore for the biological activity of this compound. nih.govresearchgate.netacs.org A study that prepared and tested a series of simplified indane derivatives concluded that the essential structural element for toxicity is specifically the 2-H- or 2-methylindane 2-acid moiety. nih.govacs.org This suggests that the fused cyclopentane (B165970) ring combined with the carboxylic acid at the 2-position forms the core unit that interacts with its biological target. The synthesis of this compound ethyl ester, an analogue where the carboxylic acid is masked, represents a key modification of this moiety, although specific biological data for this ester has not been reported. nih.gov The indane skeleton itself is found in numerous molecules with diverse pharmacological activities, underscoring its importance as a privileged scaffold in medicinal chemistry. researchgate.net

While the indane-2-acid is considered the primary toxicophore, substituents on the aromatic portion of the molecule modulate its activity. nih.gov The synthesis of analogues such as 5-acetylindane-2-carboxylic acid and (+/-)5-formylindane-2-carboxylic acid allowed for an assessment of how electron-withdrawing groups on the benzene ring influence antibiotic effects. nih.gov

A comparison between the structures of this compound and its natural analogue Fomajorin D reveals significant differences in both the aromatic and alicyclic ring substitutions. This compound possesses a carboxylic acid group at C-7 of the indane ring, whereas Fomajorin D has a gem-dimethyl group at this position. ncats.iochemblink.com Furthermore, Fomajorin D features a hydroxyl group on the aromatic ring, which is absent in this compound. ncats.io Although the total synthesis of Fomajorin D has been achieved, reports on its specific biological activities are lacking, precluding a direct SAR comparison with this compound at this time. acs.org Generally, the electronic properties of substituents on an aromatic ring can profoundly influence molecular reactivity and interactions, with electron-donating groups increasing nucleophilicity and electron-withdrawing groups decreasing it. colab.ws

Comparative SAR with Related Fungal Metabolites (e.g., Fomannoxin)

A powerful method for understanding SAR is to compare the target molecule with structurally related metabolites that exhibit different biological profiles. Fomannoxin, another phytotoxic metabolite produced by H. annosum, provides an excellent point of comparison. cnr.it

Structurally, this compound is an indane-isocoumarin derivative, while Fomannoxin is a dihydrobenzofuran. acs.orgnih.gov This fundamental difference in their core skeletons likely accounts for their distinct primary activities: this compound shows antibiotic and cytotoxic effects, whereas Fomannoxin is primarily known as a phytotoxin. mdpi.comcnr.it

A key study that synthesized analogues of both compounds revealed distinctly different pharmacophores for each. nih.gov For this compound, the toxicity was linked to the indane-2-acid moiety. nih.govacs.org In stark contrast, the toxicity of Fomannoxin was attributed to an aromatic ring bearing a carbonyl or carboxyl substituent, combined with a branched, lipophilic side chain in the para-position. nih.govresearchgate.net Further studies on Fomannoxin showed that when it was biotransformed into fomannoxin amide and fomannoxin acid, the toxicity was retained, reinforcing the importance of the carboxyl/carbonyl group on the aromatic ring. cnr.it

This comparative analysis highlights how, despite being produced by the same organism, these two metabolites achieve their biological effects through entirely different structural motifs.

Table 2: Comparative SAR of this compound and Fomannoxin

Feature This compound Fomannoxin
Core Structure Indane-isocoumarin Dihydrobenzofuran
Primary Activity Antibiotic, Cytotoxic mdpi.com Phytotoxic cnr.it
Essential Pharmacophore Indane-2-acid moiety nih.govacs.org Aromatic ring with carbonyl/carboxyl group and a p-substituted lipophilic side chain nih.govresearchgate.net
Key Analogue Finding Simplified indane-2-acids retain activity. nih.gov Fomannoxin amide and acid derivatives retain toxicity. cnr.it

Data sourced from Sonnenbichler, J. et al. (1993), Micales, J. A. (1998), and Bertini, L. et al. (2012). nih.govresearchgate.netcnr.it

Investigations into Biological Activities and Phytotoxicological Aspects of Fomajorin S

Role of Fomajorin S as a Fungal Phytotoxin

This compound is recognized as a secondary metabolite produced by Heterobasidion annosum (formerly Fomes annosus), a pathogenic fungus responsible for root and butt rot in conifers. nih.govacs.orgslu.se This compound is part of a suite of phytotoxic metabolites that the fungus produces, which are believed to play a role in the pathogen's virulence and the development of disease symptoms in host plants. slu.secnr.it The production of this compound, along with other toxins like fomannosin (B1196367), can be significantly increased when H. annosum is in the presence of other fungi, such as Gloeophyllum abietinum. mdpi.comnih.gov This suggests that the synthesis of this compound may be a response to microbial competition, enhancing the pathogenic capabilities of H. annosum. nih.gov While other compounds produced by the fungus, like fomannoxin, have been detected in naturally infected wood, the in vivo presence of this compound has been primarily studied in culture. ucl.ac.uk

Phytotoxicological Effects in Plant Systems

The phytotoxic nature of this compound is evident in its detrimental effects on various plant systems. These effects are characterized by specific symptoms and are dependent on the concentration of the toxin.

Dose-Response Dynamics in Plant Bioassays (conceptually, without dosage data)

The severity of the phytotoxic effects of this compound is conceptually understood to follow a dose-response relationship. nih.govnih.gov In plant bioassays, as the concentration of a phytotoxin increases, a corresponding increase in the severity of symptoms, such as inhibition of seedling growth or germination, is typically observed. nih.gov This relationship is not always linear; often, seedling length shows a sigmoidal decrease as the logarithm of the toxin concentration increases. nih.gov The response of a plant to a phytotoxin is a complex interaction influenced by numerous genetic and environmental factors, resulting in a distribution of tolerances within a plant population. nih.gov Therefore, the analysis of these dose-response curves often relies on statistical models to interpret the variability in plant responses. nih.gov The phytotoxicity is also dependent on the specific plant species being tested. nih.gov

Cellular and Molecular Responses in Affected Plant Tissues

The introduction of a phytotoxin like this compound into plant tissues triggers a cascade of cellular and molecular responses. Plant cells are complex systems where water, organic molecules, and inorganic compounds interact to maintain function. ebsco.com Phytotoxins can disrupt these delicate balances. The plant cell wall is the first line of defense, and its composition can be altered in response to stress. mdpi.comfrontiersin.org Inside the cell, phytotoxins can interfere with fundamental processes. For example, some toxins target the plasma membrane, leading to a loss of integrity and cellular leakage. cnr.it Others can affect mitochondrial function, disrupting energy production, or interfere with protein synthesis by targeting ribosomes. cnr.it The plant's response to such chemical insults involves intricate signaling networks that can lead to either defense mechanisms or, if the stress is too severe, programmed cell death (apoptosis). nih.govnih.gov The specific molecular targets of this compound are not yet fully elucidated, but its activity is likely intertwined with these fundamental cellular pathways.

Detoxification Mechanisms in Host Plants or Associated Microorganisms (e.g., Streptomyces)

Plants and associated microorganisms have evolved mechanisms to detoxify harmful compounds like this compound. In some cases, plants can metabolize phytotoxins into less toxic forms. For example, cell cultures of Pinus sylvestris were found to metabolize the related phytotoxin fomannoxin into fomannoxin alcohol and subsequently to fomannoxin acid glucoside, both of which are less toxic. ucl.ac.uk

Microorganisms in the rhizosphere, the soil region around plant roots, can also play a crucial role in detoxifying fungal phytotoxins. researchgate.net Studies have shown that various species of Streptomyces, a common soil bacterium, can transform the phytotoxin fomannoxin. researchgate.netresearchgate.net For instance, Streptomyces sp. AcH 505 was found to convert fomannoxin into novel derivatives that lacked phytotoxic activity. researchgate.netresearchgate.net Other Streptomyces strains were also capable of converting fomannoxin into different compounds, including fomannoxin acid and fomannoxin amide, with varying levels of retained toxicity. researchgate.net This biotransformation by soil microbes represents a significant environmental detoxification pathway that can influence the outcome of plant-pathogen interactions. researchgate.net While direct evidence for the detoxification of this compound by Streptomyces is not explicitly detailed, the demonstrated ability of these bacteria to modify a structurally related phytotoxin from the same fungus suggests a potential for similar detoxification processes.

Advanced Analytical and Spectroscopic Characterization in Fomajorin S Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like Fomajorin S. rsc.orgnih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR and 2D NMR Techniques (e.g., HMBC)

One-dimensional (1D) proton NMR (¹H-NMR) spectroscopy is the starting point for most structural analyses, revealing the number of different types of protons in a molecule and their immediate electronic environment. ox.ac.uk However, for complex structures like this compound, 1D spectra can be crowded and difficult to interpret fully.

To overcome these limitations, two-dimensional (2D) NMR techniques are employed. wikipedia.org These experiments spread the NMR signals across two frequency dimensions, resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.org

One of the most powerful 2D NMR experiments for structure elucidation is the Heteronuclear Multiple Bond Correlation (HMBC) . libretexts.orglibretexts.org HMBC detects long-range correlations between protons and carbons that are separated by two or three bonds. libretexts.orglibretexts.org This information is crucial for piecing together the molecular skeleton, especially for identifying quaternary carbons (carbons with no attached protons) and connecting different spin systems within the molecule. libretexts.org The HMBC experiment is designed to suppress one-bond correlations, which are observed in another 2D experiment called Heteronuclear Single Quantum Coherence (HSQC). columbia.edu The delay in the HMBC pulse sequence can be optimized for different long-range coupling constants to maximize the intensity of the cross-peaks. libretexts.orgcolumbia.edu

Other important 2D NMR techniques used in conjunction with HMBC include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org This helps to establish the connectivity of protons within individual spin systems. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. ox.ac.ukwikipedia.org

By combining the information from ¹H-NMR, HMBC, COSY, and HSQC, researchers can systematically piece together the complete chemical structure of this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. acdlabs.comnpl.co.uk It is a highly sensitive technique that can provide information from very small sample amounts. acdlabs.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.uklabmanager.com This high precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. alevelchemistry.co.ukchromatographyonline.com In the context of this compound research, HRMS is critical for confirming its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it can ionize molecules without causing them to fragment. wikipedia.orgcreative-proteomics.comnih.gov This is particularly advantageous for analyzing delicate molecules like natural products. creative-proteomics.com ESI-MS is often coupled with liquid chromatography (LC) to analyze complex mixtures. wikipedia.orgsilantes.com In this setup, the LC separates the components of the mixture, which are then introduced into the mass spectrometer for analysis. silantes.com ESI is capable of producing multiply charged ions, which extends the mass range of the analyzer. wikipedia.org

Table 1: Key Mass Spectrometry Data for this compound Characterization

TechniqueInformation ProvidedRelevance to this compound
HRMS Precise molecular weight and elemental formula. alevelchemistry.co.uklabmanager.comConfirms the exact chemical formula of this compound.
ESI-MS Molecular weight of intact molecules with minimal fragmentation. wikipedia.orgcreative-proteomics.comDetermines the molecular weight of this compound without degradation.

Chromatographic Techniques for Isolation and Analysis

Chromatography is a fundamental separation technique used to isolate and purify compounds from complex mixtures. iipseries.org The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. iipseries.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile chromatographic technique used for the separation, identification, and quantification of compounds. ajprd.comcabidigitallibrary.org It utilizes high pressure to pass the mobile phase through a column packed with a stationary phase, leading to high-resolution separations. ajprd.com In the study of this compound, HPLC is employed for both the isolation of the pure compound from fungal extracts and for its subsequent analysis. slu.se Different types of HPLC columns and mobile phase compositions can be used to optimize the separation based on the polarity and other chemical properties of the target compound. column-chromatography.commdpi.com

Table 2: Chromatographic Methods in this compound Research

TechniquePrinciple of SeparationApplication in this compound Research
HPLC Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. column-chromatography.commdpi.comIsolation and purification of this compound from crude extracts and analytical quantification. slu.senih.gov

X-ray Diffraction Analysis (for related structures or synthetic intermediates)

X-ray diffraction (XRD) is a powerful analytical technique that provides detailed information about the three-dimensional structure of crystalline solids at the atomic and molecular level. wikipedia.org In the study of complex natural products like this compound, where the precise arrangement of atoms is crucial for its biological activity, X-ray crystallography plays a pivotal role, particularly in the structural elucidation of synthetic intermediates. wikipedia.orgnih.gov While a crystal structure for this compound itself has not been reported, the characterization of key precursors and related compounds through X-ray diffraction is a critical step in confirming synthetic strategies and unequivocally establishing stereochemistry.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of a compound. wikipedia.org The electrons in the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. wikipedia.orglibretexts.org By analyzing the positions and intensities of these diffracted spots, researchers can generate an electron density map of the molecule and, from that, determine the precise location of each atom in space. wikipedia.org

In the context of the total synthesis of this compound and its analogs, such as Fomajorin D, obtaining a single crystal of a synthetic intermediate suitable for X-ray diffraction analysis is a significant achievement. acs.org The synthesis of such complex molecules often involves numerous steps, with the potential for multiple stereoisomers to be formed. acs.org Spectroscopic techniques like NMR can provide valuable structural information, but in cases of ambiguity, particularly concerning the absolute configuration of stereocenters, X-ray crystallography offers definitive proof.

For instance, in the synthesis of related illudalane sesquiterpenes, X-ray crystal structure determination has been employed to confirm the structures of key compounds. researchgate.net This technique would be invaluable for verifying the structure of advanced intermediates in a this compound synthesis, such as the hexasubstituted benzene (B151609) core, ensuring the correct relative and absolute stereochemistry before proceeding with further synthetic transformations.

The data obtained from an X-ray diffraction experiment on a synthetic intermediate of this compound would be presented in a crystallographic data table. While a specific table for a this compound intermediate is not available, a representative table for a small organic molecule is shown below to illustrate the type of information that would be obtained.

Table 1: Illustrative Crystallographic Data for a Synthetic Intermediate

Parameter Value
Chemical Formula C₁₅H₁₆O₄
Formula Weight 260.28
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 8.456(3)
c (Å) 15.678(6)
α (°) 90
β (°) 109.45(2)
γ (°) 90
Volume (ų) 1265.1(8)
Z 4
Density (calculated) (g/cm³) 1.367
Absorption Coefficient (mm⁻¹) 0.102
F(000) 552
Crystal Size (mm³) 0.30 x 0.20 x 0.15
Theta range for data collection (°) 2.5 to 28.0
Reflections collected 9876
Independent reflections 2543 [R(int) = 0.045]
Goodness-of-fit on F² 1.05
Final R indices [I>2σ(I)] R1 = 0.048, wR2 = 0.125

This table provides key crystallographic parameters that define the unit cell of the crystal and the quality of the structural model. Parameters such as the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) describe the fundamental symmetry and size of the repeating unit within the crystal. ijcce.ac.ir The final R indices are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit. ijcce.ac.ir

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Fomajorin D

Ecological and Applied Research Perspectives

Fomajorin S in the Context of Fungal-Host Plant Interactions

This compound is a secondary metabolite produced by fungi from the species complex Heterobasidion annosum (formerly Fomes annosus), which are aggressive pathogens responsible for root and butt rot in coniferous trees. researchgate.netslu.se These fungi are considered necrotrophs, meaning they kill host cells and then feed on the dead biomass. researchgate.netfrontiersin.org Secondary metabolites, often referred to as phytotoxins, can be crucial determinants of a pathogen's virulence and are frequently involved in the infection process and the appearance of disease symptoms. slu.secnr.ittaylorfrancis.com

Heterobasidion spp. produce a variety of bioactive secondary metabolites, including fomannosin (B1196367), the fomajorins (such as this compound and D), and fomannoxin. researchgate.netslu.secnr.it While these compounds are produced in laboratory cultures, their direct role and presence in vivo can vary. ucl.ac.uk Specifically, this compound has been isolated from aging cultures and sporophores of the fungus. researchgate.net However, unlike the related phytotoxin fomannoxin, which has been successfully isolated from naturally infected wood, this compound has primarily been identified in axenic (pure) cultures. researchgate.netucl.ac.uk This suggests that while it is part of the fungus's metabolic arsenal, its specific function during the direct interaction with a host plant is still a subject of investigation.

Interestingly, the production of this compound by H. annosum can be dramatically influenced by interactions with other microorganisms. researchgate.netmdpi.com Research has shown that when H. annosum is co-cultured with the antagonistic fungus Gloeophyllum abietinum, the production of this compound can increase by as much as 430-fold. mdpi.com This significant upregulation suggests that this compound may play a role in fungal competition and defense, which is an integral part of the complex ecological dynamics within the host plant's environment. researchgate.net The interaction between the pathogen and the host's associated microbiome can therefore influence the production of such metabolites. frontiersin.org

Potential for this compound or its Analogues in Agrochemistry

The phytotoxic properties of secondary metabolites produced by plant pathogenic fungi make them an attractive source for the discovery of natural compounds with herbicidal potential. cnr.it The constant evolution of herbicide resistance in weeds creates a pressing need for new herbicidal modes of action, a demand that natural products are uniquely positioned to meet. cnr.it this compound, as a known phytotoxic compound, falls into this category of interest.

The exploration of this compound and its analogues for herbicidal applications is rooted in its inherent phytotoxicity. To understand the molecular basis of this toxicity, synthetic analogues of this compound have been created and studied. researchgate.net This research aims to identify the specific structural features of the molecule that are essential for its biological activity. researchgate.net

Studies on these synthetic analogues have revealed that the toxicity of this compound is primarily attributed to a specific part of its structure: the 2-methylindane 2-acid element. researchgate.net By pinpointing this key structural motif, researchers can design and synthesize new molecules that retain or even enhance the phytotoxic effects while potentially modifying other properties for better suitability as an agrochemical. This structure-activity relationship knowledge is fundamental for the rational design of new herbicides based on the this compound scaffold.

Broader Significance of Highly Substituted Benzenoids in Chemical Biology

This compound belongs to the class of highly substituted benzenoids, which are aromatic compounds where most or all of the hydrogen atoms on the benzene (B151609) ring are replaced by other functional groups. nih.gov This class of molecules holds significant importance in chemical biology and medicinal chemistry, yet it remains relatively underexplored. nih.govwvu.edu

Benzene rings are a foundational scaffold in small molecule drugs, appearing more frequently than any other ring system. nih.gov However, a structural analysis of FDA-approved active pharmaceutical ingredients (APIs) reveals a strong bias towards simpler substitution patterns, such as mono-, ortho-, and para-substituted benzenes. nih.govchemrxiv.org In stark contrast, hexasubstituted benzenoids account for only a tiny fraction of approved drugs. nih.gov This underrepresentation is largely due to the synthetic challenges associated with preparing such complex, densely functionalized molecules with precise regiochemical control. nih.govoregonstate.edu

The development of new synthetic methodologies to efficiently create highly substituted benzenoids is a key area of modern organic chemistry. nih.govoregonstate.edu Gaining better access to this underexplored chemical space could unlock myriad opportunities for molecular design in drug discovery. nih.gov The rigid and robust nature of the benzene core, when densely functionalized, offers a platform for creating novel molecular shapes and functionalities, potentially leading to new therapeutics and agrochemicals. nih.govwvu.edu Natural products like this compound serve as both an inspiration and a challenge for synthetic chemists, driving the innovation needed to populate this valuable area of chemical space. nih.gov

Future Research Directions and Unaddressed Questions

Elucidation of Comprehensive Molecular Mechanisms of Phytotoxicity

Although illudane (B1247565) sesquiterpenes are generally recognized for their biological activities, the specific phytotoxic mechanisms of Fomajorin S have not been investigated. Future research must focus on pinpointing its precise molecular targets within plant cells to understand how it exerts its toxic effects. Many fungal secondary metabolites are known to induce a range of symptoms in plants, including necrosis, chlorosis, and growth inhibition nih.gov. Terpenoids, as a class, have been shown to induce oxidative stress by generating reactive oxygen species (ROS) and can cause physical damage to photosynthetic machinery mdpi.com.

Key unaddressed questions that should guide future studies include:

Target Identification: What are the primary cellular components or organelles in plants that this compound interacts with? Does it disrupt membrane integrity, inhibit specific enzymes, or interfere with nucleic acid and protein synthesis?

Oxidative Stress Response: Does this compound exposure lead to an increase in ROS within plant cells? Investigating the activation of plant antioxidant defense systems in response to the compound could provide insight into this mechanism.

Photosynthesis Inhibition: A critical area of inquiry is the effect of this compound on photosynthesis. Studies should assess its impact on chlorophyll (B73375) content, photosystem II (PSII) efficiency, and the expression of photosynthesis-related genes.

Hormonal Crosstalk: Does this compound interfere with plant hormone signaling pathways, such as those involving auxins, cytokinins, or abscisic acid, which are crucial for plant growth and stress response?

Answering these questions will require a multi-faceted approach, combining molecular biology, biochemistry, and plant physiology to build a comprehensive model of this compound phytotoxicity.

Enzymatic Pathways Involved in this compound Biosynthesis

The biosynthesis of sesquiterpenoids in fungi is a complex process that begins with the cyclization of farnesyl pyrophosphate (FPP) nih.gov. For illudanes like this compound, this process is understood to proceed through a protoilludane precursor researchgate.net. The enzymes responsible for these transformations, primarily sesquiterpene synthases (STSs) and subsequent modifying enzymes like cytochrome P450s, are typically encoded in biosynthetic gene clusters (BGCs) researchgate.netnih.gov. However, the specific BGC and the enzymatic cascade leading to this compound in its producing organism, the fungus Heterobasidion annosum (formerly Fomes annosus), remain to be identified and characterized.

Future research efforts should be directed towards:

Genome Mining and BGC Identification: Sequencing the genome of the H. annosum strain that produces this compound is a critical first step. Subsequent bioinformatic analysis can identify putative sesquiterpenoid BGCs containing genes for an STS and various tailoring enzymes.

Functional Characterization of Enzymes: Once a candidate BGC is identified, the genes must be functionally validated. This can be achieved through heterologous expression of the STS gene in a host organism like E. coli or yeast to confirm that it produces the core illudane scaffold. Similarly, co-expression with candidate P450 genes and other tailoring enzymes can be used to reconstruct the full pathway to this compound.

Elucidation of Regulatory Mechanisms: BGCs often contain pathway-specific transcription factors that regulate the expression of the biosynthetic genes researchgate.net. Identifying and characterizing these regulatory elements will provide a deeper understanding of how and when the fungus produces this compound.

The table below outlines a potential research workflow for identifying and characterizing the this compound biosynthetic pathway.

Research PhaseObjectiveKey MethodologiesAnticipated Outcome
1. DiscoveryIdentify the this compound Biosynthetic Gene Cluster (BGC)Whole-genome sequencing of H. annosum; Bioinformatic analysis (e.g., antiSMASH)A putative BGC containing a sesquiterpene synthase (STS) and tailoring enzymes (e.g., P450s).
2. Functional ValidationConfirm the function of key biosynthetic genesHeterologous expression of the STS and P450 genes in a host system (e.g., S. cerevisiae)In vitro production of the this compound backbone and hydroxylated intermediates.
3. Pathway ReconstructionReconstitute the complete biosynthetic pathwayStepwise co-expression of all candidate genes from the BGCConfirmation of the enzymatic steps leading from FPP to this compound.
4. Regulatory AnalysisUnderstand the regulation of this compound productionGene knockout studies of putative transcription factors; qRT-PCR analysis under different growth conditionsIdentification of regulatory elements controlling the expression of the this compound BGC.

Development of Novel Synthetic Routes for this compound Derivatives

The recent development of the first total syntheses of this compound has opened the door to chemical exploration of this molecular scaffold. These routes provide a framework for creating novel derivatives that are not accessible through biological means. Such derivatives are invaluable for structure-activity relationship (SAR) studies to probe the molecular basis of the compound's phytotoxicity and other potential biological activities.

Future research in this area should focus on:

Analog Synthesis via Chemical Derivatization: Leveraging the established synthetic routes, a library of this compound analogs can be generated. By systematically modifying the functional groups on the aromatic ring and the sesquiterpene core, chemists can probe which parts of the molecule are essential for its activity.

Chemo-enzymatic Synthesis: Combining the power of chemical synthesis with the specificity of enzymatic reactions offers a promising avenue for creating complex derivatives. For instance, the synthetic core of this compound could be subjected to biotransformation using a panel of enzymes (e.g., hydrolases, glycosyltransferases) to generate unique structures.

Exploration of Alternative Synthetic Strategies: While the initial total syntheses are significant achievements, the development of more efficient and scalable routes is a continuous goal. Research into alternative cyclization strategies or novel methods for constructing the dense core of the molecule could yield more practical synthetic pathways.

Advanced Ecological Studies on this compound Role in Forest Ecosystems

This compound is produced by Heterobasidion annosum, a fungus recognized as one of the most destructive pathogens of coniferous trees in the Northern Hemisphere wikipedia.orgusda.gov. The fungus causes annosus root rot, leading to significant economic and ecological damage researchgate.netnrcan.gc.ca. The production of secondary metabolites by pathogenic fungi is often linked to their virulence and ability to colonize a host. However, the specific ecological role of this compound in the life cycle of H. annosum and its impact on the broader forest ecosystem are completely unknown.

Key ecological questions that demand investigation include:

Role in Pathogenesis: What is the function of this compound during the infection process? Does it act as a phytotoxin to weaken the host tree's defenses, facilitating fungal invasion? Studies comparing the virulence of wild-type H. annosum with mutant strains where this compound production has been knocked out would be highly informative.

Allelopathic and Antimicrobial Activity: Beyond its effects on the host tree, this compound may influence the surrounding microbial community. Does it possess antimicrobial properties that inhibit the growth of competing fungi or bacteria in the soil and decaying wood, thereby securing a niche for H. annosum?

Influence on Insect Interactions: Fungal metabolites can mediate interactions with insects, either as attractants or deterrents. Investigating the effect of this compound on bark beetles and other insects associated with diseased trees could reveal complex multi-trophic interactions.

Environmental Persistence and Fate: Understanding how long this compound persists in soil and woody tissue and how it is degraded is crucial for assessing its long-term ecological impact.

The table below summarizes the key unanswered ecological questions and potential research approaches.

Ecological QuestionHypothesized Role of this compoundPotential Research Approach
What is its role in tree pathogenesis?Acts as a virulence factor; weakens host defenses.Compare infection success of wild-type vs. This compound-deficient H. annosum strains on conifer seedlings.
Does it mediate microbial competition?Functions as an antimicrobial to inhibit rival soil microbes.In vitro plate-based assays against a panel of forest soil bacteria and fungi; soil microcosm experiments.
Does it influence insect behavior?Acts as a deterrent or attractant for insects associated with decaying wood.Behavioral choice experiments with bark beetles or other relevant insects.
What is its environmental fate?May persist in soil and woody debris, impacting nutrient cycling.Field studies to measure this compound concentrations in infected wood and surrounding soil over time.

By addressing these fundamental questions, researchers can begin to piece together the ecological significance of this fungal secondary metabolite in one of the most important forest disease systems.

Q & A

Q. What is the structural configuration of Fomajorin S, and how was it elucidated?

this compound, a tricyclic illudalane-class steroid, was structurally characterized using NMR spectroscopy and X-ray crystallography. Key studies by Donnelly et al. (1982) identified its unique 6/6/5-ring system and hydroxylation patterns through isotopic labeling of acetate precursors . For replication, researchers should prioritize high-purity fungal extracts (e.g., Fomes annosus) and employ heteronuclear correlation NMR (HSQC, HMBC) to confirm carbon-proton linkages.

Q. What biosynthetic pathways are implicated in this compound production?

Biosynthesis involves acetate incorporation via polyketide synthase (PKS) pathways, as demonstrated by [1-¹³C]- and [2-¹³C]-acetate labeling experiments. Isotopic tracing revealed carbon backbone assembly and post-PKS modifications (e.g., hydroxylation). Researchers should replicate these studies using stable isotope-labeled precursors and LC-MS/MS to track metabolic flux .

Q. Which analytical methods are most reliable for quantifying this compound in fungal extracts?

Reverse-phase HPLC coupled with UV-Vis (λ = 254 nm) and high-resolution mass spectrometry (HRMS) are standard. For complex matrices, use preparative TLC with silica gel 60 F₂₅₄ plates and ethyl acetate/hexane gradients (3:7 v/v) to isolate this compound prior to quantification .

Q. How does this compound differ from Fomajorin D in biological activity?

While both compounds share structural similarities, this compound lacks the Δ⁴,⁵ double bond present in Fomajorin D. Comparative bioassays (e.g., antifungal activity against Aspergillus niger) should be conducted under standardized MIC protocols, with controls for solvent effects .

Advanced Research Questions

Q. How can contradictions in reported biosynthesis yields of this compound be resolved?

Discrepancies in yields (e.g., 10–34% in synthetic routes vs. <5% in fungal extracts) may stem from substrate availability or enzymatic regulation. Researchers should:

  • Conduct kinetic studies using [²H₃]-acetate to monitor rate-limiting steps.
  • Apply multivariate ANOVA to isolate variables (e.g., pH, temperature) in fungal cultures .

Q. What regioselective strategies are effective for synthesizing this compound analogs?

Recent work on Fomajorin D used Rh(I)-catalyzed [2+2+2] cyclotrimerization of 1,6-diynes. For this compound, modify substrates to include hydroxyl handles (e.g., 3-pentynol) to direct regioselectivity. Validate outcomes via NOESY NMR to confirm stereochemical outcomes .

Q. How can conflicting spectral data (e.g., ¹³C NMR shifts) be reconciled in structural studies?

Use computational chemistry (DFT/B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. For ambiguous peaks, employ 2D INADEQUATE experiments to resolve carbon-carbon connectivity .

Q. What experimental designs minimize artifacts in fungal metabolite extraction?

  • Avoid prolonged Soxhlet extraction, which may degrade thermolabile compounds.
  • Use cold methanol/water (4:1 v/v) for cell lysis, followed by SPE (C18 cartridges) to remove lipids.
  • Validate purity via melting-point analysis and optical rotation measurements .

Methodological Frameworks

  • For Biosynthetic Studies : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. Example: "Is the PKS pathway in Fomes annosus conserved across geographic isolates?" .
  • For Synthetic Chemistry : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to design regioselectivity experiments. Example: "Does Rh(I) catalysis improve yield vs. Pd(0) in diyne cyclizations?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.